molecular formula C24H21F3N4S B380939 5-(4-Methylphenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}thieno[2,3-d]pyrimidine CAS No. 315677-00-0

5-(4-Methylphenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}thieno[2,3-d]pyrimidine

Cat. No. B380939
CAS RN: 315677-00-0
M. Wt: 454.5g/mol
InChI Key: BIAAAFNVVCIWOD-UHFFFAOYSA-N
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Description

The compound is a thieno[2,3-d]pyrimidine derivative. Thieno[2,3-d]pyrimidines are a class of compounds containing a pyrimidine fused to a thiophene ring. They are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecule contains a thieno[2,3-d]pyrimidine core, which is a bicyclic system with a thiophene ring fused to a pyrimidine ring. It also has a trifluoromethylphenyl group and a methylphenyl group attached to it via a piperazine ring .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo a variety of chemical reactions, depending on the substituents present. They can participate in reactions such as alkylation, acylation, nitration, halogenation, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Future Directions

Given the wide range of biological activities exhibited by thieno[2,3-d]pyrimidines, this compound could be a potential candidate for further study. It could be interesting to investigate its biological activity and potential applications in medicinal chemistry .

properties

IUPAC Name

5-(4-methylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N4S/c1-16-5-7-17(8-6-16)20-14-32-23-21(20)22(28-15-29-23)31-11-9-30(10-12-31)19-4-2-3-18(13-19)24(25,26)27/h2-8,13-15H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAAAFNVVCIWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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